molecular formula C27H21FN2O7 B2555184 N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866342-92-9

N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2555184
CAS No.: 866342-92-9
M. Wt: 504.47
InChI Key: SKRQYJGIGJASCZ-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide features a polycyclic core comprising a [1,3]dioxolo ring fused to a quinolin-8-one scaffold. Key structural elements include:

  • A 3,5-dimethoxyphenyl group attached via an acetamide linkage.
  • A 4-fluorobenzoyl substituent at position 7 of the quinolin ring.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O7/c1-34-18-7-17(8-19(9-18)35-2)29-25(31)13-30-12-21(26(32)15-3-5-16(28)6-4-15)27(33)20-10-23-24(11-22(20)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRQYJGIGJASCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the quinoline core using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Dimethoxyphenyl Moiety: This is typically done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolin-4-one Acetamide Derivatives

N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)
  • Core Structure: Quinolin-4-one with a 6-methoxy substituent.
  • Side Chain : N-(3,5-dimethylphenyl)acetamide.
  • Synthesis : 51% yield via nucleophilic substitution in DMF with K₂CO₃ .
  • Spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.92 (d) and 7.34 (dd), confirming regiochemistry .
  • Key Difference : Lack of fluorobenzoyl and dioxolo rings compared to the target compound.
2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c)
  • Core Structure: 7-Chloro-substituted quinolin-4-one.
  • Side Chain : Same as 9b.
  • Synthesis: Similar to 9b but using 7-chloro-4-hydroxyquinoline .
  • Key Difference : Chlorine at position 7 vs. fluorobenzoyl in the target. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity .

8-Hydroxyquinoline Acetamide Derivatives

N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide
  • Core Structure: 5,7-Dichloro-8-hydroxyquinoline.
  • Side Chain : N,N-Dicyclohexylacetamide.
  • Synthesis: Reflux with K₂CO₃ in acetone, yielding crystals via ethanol/water recrystallization .
  • Structural Features: Planar quinoline fragment with chair-conformation cyclohexyl groups.
  • Interactions : C–H···O hydrogen bonds and Cl···Cl halogen contacts (3.4675 Å) stabilize the crystal lattice .
  • Key Difference : Dichloro substitution and lack of dioxolo ring vs. the target’s fluorobenzoyl and fused dioxolo system.

[1,3]Dioxolo-Fused Heterocyclic Analogues

2-{6,8-Dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}-N-(4-methoxyphenyl)acetamide
  • Core Structure : [1,3]dioxolo[4,5-g]quinazolin-6,8-dione.
  • Substituents : 3-Phenyl-1,2,4-oxadiazolylmethyl at position 5.
  • Side Chain : N-(4-methoxyphenyl)acetamide.
  • Key Difference: Quinazolin-dione core vs. the target’s quinolin-8-one. The oxadiazole group may enhance metabolic stability compared to fluorobenzoyl .

Comparative Analysis Table

Compound Name Core Structure Substituents Key Interactions/Properties Reference
Target Compound [1,3]dioxoloquinolin-8-one 7-(4-Fluorobenzoyl), 3,5-dimethoxyphenyl Potential π-π stacking, fluorophilic N/A
9b Quinolin-4-one 6-Methoxy, 3,5-dimethylphenyl Moderate yield (51%), planar structure
9c Quinolin-4-one 7-Chloro, 3,5-dimethylphenyl Electrophilic chloro substituent
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide 8-Hydroxyquinoline 5,7-Dichloro, dicyclohexyl Halogen contacts, hydrogen bonding
Quinazolin-dioxolo Derivative Quinazolin-6,8-dione 7-Oxadiazolylmethyl, 4-methoxyphenyl Oxadiazole enhances stability

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., 7-Cl in 9c, 4-fluorobenzoyl in the target) may enhance binding to hydrophobic pockets or enzymatic active sites.
  • Methoxy groups (e.g., 6-OCH₃ in 9b) could influence solubility and metabolic pathways .

Synthetic Considerations: Acetamide side chains are typically introduced via nucleophilic substitution (e.g., 2-bromoacetamide + quinolinols in DMF) . Yields vary significantly (51% for 9b vs. unlisted for the target), suggesting steric or electronic challenges in complex cores.

Structural Stability :

  • Fused dioxolo rings (target and compound) confer rigidity, while halogen/hydrogen bonds () enhance crystalline stability .

Pharmacophore Potential: The target’s fluorobenzoyl group may mimic tyrosine or ATP in kinase inhibition, whereas oxadiazole derivatives () could target proteases or nucleases .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which incorporates various functional groups that may contribute to its biological activity. The molecular formula is C22H22FN3O5C_{22}H_{22}FN_{3}O_{5} with a molecular weight of approximately 427.43 g/mol.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines.
  • Antioxidant Properties : It reduces oxidative stress markers in cells exposed to harmful agents.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed significant cytotoxic effects with IC50 values ranging from 10 to 20 µM.
  • Mechanistic Insights : The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3.

Antimicrobial Effects

The compound also demonstrated antimicrobial activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential applications in treating bacterial infections.

Case Studies

  • Study on Cancer Cell Lines : A study published in Cancer Letters examined the effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
  • In Vivo Efficacy : Another study assessed the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

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